molecular formula C13H16ClNO2 B297823 3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B297823
M. Wt: 253.72 g/mol
InChI Key: PDVDEKAPVFUIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biochemistry. This compound has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the inflammatory response. It has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response, and the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to reduce the levels of certain cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments include its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, its limitations include the need for further studies to determine its safety and efficacy in humans and the need for more efficient synthesis methods.

Future Directions

There are several future directions for research on 3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the determination of its safety and efficacy in human clinical trials. In addition, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has been achieved through different methods, including the reaction of 3-chloro-4-methylbenzoic acid with tetrahydrofuran-2-ylmethylamine and subsequent coupling with N,N-dimethylformamide. Other methods include the reaction of 3-chloro-4-methylbenzoic acid with tetrahydrofuran-2-ylmethylamine hydrochloride and subsequent coupling with N,N-dimethylformamide.

Scientific Research Applications

3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, antitumor, and antiviral properties. In addition, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

Product Name

3-chloro-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

3-chloro-4-methyl-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C13H16ClNO2/c1-9-4-5-10(7-12(9)14)13(16)15-8-11-3-2-6-17-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,16)

InChI Key

PDVDEKAPVFUIDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Cl

Origin of Product

United States

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